molecular formula C10H13ClO3S B072264 4-(n-Butoxy)benzenesulfonyl chloride CAS No. 1138-56-3

4-(n-Butoxy)benzenesulfonyl chloride

Cat. No. B072264
CAS RN: 1138-56-3
M. Wt: 248.73 g/mol
InChI Key: HGKWMUBXVMFXNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(n-Butoxy)benzenesulfonyl chloride involves interaction with chlorosulfonic acid and subsequent characterization by X-ray single crystal diffraction. For example, the synthesis of structurally related compounds involves the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid, leading to structurally characterized compounds by X-ray diffraction (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(n-Butoxy)benzenesulfonyl chloride has been extensively analyzed using X-ray diffraction methods. Such studies reveal the planarity of the substituted benzene ring and provide insights into the dihedral angles and bond lengths, aiding in understanding the molecule's three-dimensional configuration (Rigotti et al., 1988).

Chemical Reactions and Properties

4-(n-Butoxy)benzenesulfonyl chloride participates in various chemical reactions due to its reactive sulfonyl chloride group. For instance, it can undergo reactions with amines to form sulfonamides while retaining other functional moieties intact. This reactivity is crucial for synthesizing derivatives with potential applications in material science and organic synthesis (Tarasov et al., 2002).

Physical Properties Analysis

The physical properties of 4-(n-Butoxy)benzenesulfonyl chloride and related compounds have been explored through various methods, including X-ray crystallography. These studies provide valuable information on crystal packing, hydrogen bonding interactions, and molecular dimensions, essential for understanding the compound's behavior in different environments (Balu & Gopalan, 2013).

Chemical Properties Analysis

The chemical properties of 4-(n-Butoxy)benzenesulfonyl chloride, such as reactivity towards different nucleophiles and the stability of its derivatives, are central to its applications in chemical synthesis. Research into its reactivity patterns, such as the formation of sulfonamides and other derivatives, sheds light on its utility as a synthetic building block (Yuan & Doucet, 2014).

Scientific Research Applications

  • Friedel-Crafts Sulfonylation

    It is used in Friedel-Crafts sulfonylation reactions. For instance, its derivative, 4-methyl benzenesulfonyl chloride, has been used in sulfonylation reactions of benzene and substituted benzenes in ionic liquids, showing enhanced reactivity and high yields under ambient conditions (S. Nara, J. Harjani, M. Salunkhe, 2001).

  • Solid-Phase Synthesis

    Benzenesulfonyl chlorides, including its derivatives like 2/4-nitrobenzenesulfonyl chloride, are used as key intermediates in solid-phase synthesis, enabling the creation of diverse chemical structures (Veronika Fülöpová, M. Soural, 2015).

  • Organic Synthesis

    It has applications in organic synthesis, such as in the preparation of (E)- and (Z)-1-benzenesulfonyl-4-trimethylsilyl-2-butenes, serving as synthons for (E)-1-(1,3-butadienyl) (C. Hsiao, H. Shechter, 1984).

  • Chemical Transformations and Catalysis

    It is involved in various chemical transformations and catalytic processes, such as in the synthesis of sulfonamides retaining benzoxazine moieties and in desulfurization processes in fuels (A. Tarasov et al., 2002), (Hua-ming Li et al., 2009).

  • Polymer Science

    In polymer science, it is used in the preparation of latent curing agents for epoxy resins (Dingfeng Lei et al., 2015).

  • Palladium-Catalyzed Coupling Reactions

    Its use in palladium-catalyzed coupling reactions has been explored for creating various chemical structures (Kedong Yuan et al., 2015).

Safety And Hazards

4-(n-Butoxy)benzenesulfonyl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage . It is harmful if swallowed and harmful to aquatic life . Precautionary measures include avoiding release to the environment, wearing protective clothing, and seeking immediate medical attention in case of exposure .

properties

IUPAC Name

4-butoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3S/c1-2-3-8-14-9-4-6-10(7-5-9)15(11,12)13/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKWMUBXVMFXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333766
Record name 4-(n-Butoxy)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(n-Butoxy)benzenesulfonyl chloride

CAS RN

1138-56-3
Record name 4-Butoxybenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(n-Butoxy)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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